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Compound Name:
2-carboxylate

CAS No.: 1204501-37-0

Cat. No.: B1381675

Get Quote

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a highly functionalized heterocyclic

compound built upon the privileged indole scaffold. The indole core is a cornerstone in
medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] This
specific molecule, identified by its CAS number 1204501-37-0, is of particular interest due to its
strategic di-halogenation pattern. The presence of a chlorine atom at the C5 position and a
fluorine atom at the C7 position significantly modulates the electronic and lipophilic properties
of the indole ring.

Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability,
improve binding affinity, and increase bioavailability.[2] The chloro group provides an additional
point for synthetic modification or can contribute to specific steric and electronic interactions
with biological targets. As a versatile intermediate, this compound serves as a critical starting
material for the synthesis of more complex molecules, particularly in the development of novel
therapeutics such as kinase inhibitors.[3] This guide provides a comprehensive overview of its
chemical properties, synthesis, reactivity, and applications, designed to empower researchers
in leveraging its full potential.
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Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectral properties is fundamental to its
application in synthesis and analysis. The data presented below is compiled from supplier
information and predictive modeling, providing a baseline for laboratory use.

Physical Properties
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Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the compound after
synthesis or before use. While a published spectrum for this exact molecule is not readily
available, the following table outlines the expected characteristic signals based on its structure
and data from analogous compounds like Ethyl 5-chloro-1H-indole-2-carboxylate.[3][7]
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Synthesis Methodologies: Constructing the Indole
Core

The synthesis of substituted indole-2-carboxylates is a well-established field of organic
chemistry. Several named reactions can be adapted to produce the target molecule. The
choice of method often depends on the availability of starting materials and the desired scale of
the reaction.

Conceptual Synthetic Pathways

Two of the most robust and adaptable methods for this type of structure are the Leimgruber-
Batcho and Fischer indole syntheses.

e Leimgruber-Batcho Indole Synthesis: This powerful method begins with a substituted o-
nitrotoluene.[8][9][10] The key steps involve the formation of an enamine, followed by
reductive cyclization to form the indole ring.[10] This pathway is highly versatile and
generally produces high yields, making it suitable for a wide range of substituted indoles.[9]

o Fischer Indole Synthesis: A classic method that involves the acid-catalyzed cyclization of an
arylhydrazone.[11][12][13] The required arylhydrazone would be prepared from the
corresponding 4-chloro-2-fluoroaniline and an appropriate pyruvate derivative. While
historically significant, this reaction often requires harsh acidic conditions and elevated
temperatures.[11]

o Palladium-Catalyzed Synthesis: Modern methods often employ palladium catalysis to
construct the indole nucleus from ortho-haloaniline precursors.[14][15][16] For instance, the
Larock indole synthesis involves the reaction of an o-iodoaniline with a disubstituted alkyne,
offering a convergent and flexible approach.[16]
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Caption: Leimgruber-Batcho pathway for indole synthesis.

Exemplary Protocol: Modified Leimgruber-Batcho
Synthesis

This protocol describes a plausible, field-proven workflow for the synthesis of the title
compound, adapted from established procedures.

Step 1: Enamine Formation from 4-Chloro-2-fluoro-6-nitrotoluene

o Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux
condenser, and nitrogen inlet, add 4-chloro-2-fluoro-6-nitrotoluene (1.0 eq).

o Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and
pyrrolidine (0.2 eq). The causality for adding pyrrolidine is to catalyze the condensation by
facilitating the formation of a more reactive intermediate.

e Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress should
be monitored by Thin Layer Chromatography (TLC) until the starting nitrotoluene is
consumed.
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o Workup: Cool the reaction mixture to room temperature. The solvent can be removed under
reduced pressure to yield the crude enamine intermediate, which is often a dark red or
purple solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization and Esterification

Reactor Setup: Dissolve the crude enamine from Step 1 in a suitable solvent system, such
as a mixture of ethyl acetate and acetic acid.

Reduction: Add a reducing agent. A common and effective choice is iron powder (Fe, ~5.0
eq). The acidic medium facilitates the reduction of the nitro group to an amine. The reaction
is exothermic and should be controlled with an ice bath if necessary. Stir vigorously at room
temperature for 2-4 hours.

Cyclization: Upon reduction of the nitro group, the resulting amino enamine spontaneously
cyclizes to form the 5-chloro-7-fluoro-1H-indole core.

Workup and Filtration: Upon completion (monitored by TLC), dilute the mixture with ethyl
acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake
thoroughly with ethyl acetate.

Esterification (if starting from a precursor that yields the carboxylic acid): If the cyclization
yields the indole-2-carboxylic acid, it must be converted to the ethyl ester. Dissolve the crude
acid in anhydrous ethanol. Add a catalytic amount of a strong acid (e.g., concentrated
H2S0a4) and reflux the mixture for 4-6 hours.[17]

Final Purification: Neutralize the reaction mixture, extract with an organic solvent, dry over
anhydrous sodium sulfate (NazSOa4), and concentrate in vacuo. The final product, Ethyl 5-
chloro-7-fluoro-1H-indole-2-carboxylate, can be purified by column chromatography on
silica gel or by recrystallization.
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Caption: Step-by-step synthesis and purification workflow.

Reactivity and Applications in Drug Development

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is not an end-product but a strategic
building block. Its reactivity is centered around three key functional groups: the indole N-H, the
ethyl ester, and the aromatic ring itself.

* N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a suitable base (e.g.,
KOH, NaH) and alkylated with various electrophiles to install substituents at the N1 position.
[1] This is a common strategy to block the N-H group or to introduce moieties that can
interact with biological targets.

o Ester Manipulation: The ethyl ester can be readily hydrolyzed under basic conditions (e.g.,
LiOH, NaOH) to the corresponding carboxylic acid.[1] This acid is a versatile handle for
amide bond formation, a critical reaction in the synthesis of many pharmaceuticals.
Alternatively, the ester can be converted into hydrazides for further heterocycle synthesis.[1]

e C3 Functionalization: The C3 position of the indole ring is electron-rich and susceptible to
electrophilic substitution, such as Vilsmeier-Haack formylation or Mannich reactions, allowing
for the introduction of various side chains.[3][17]

Role as a Pharmaceutical Intermediate
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The true value of this compound lies in its application as a precursor to potent, biologically
active molecules. The indole-2-carboxylate framework is a key feature in a number of
therapeutic candidates. Research has shown that derivatives of this scaffold are being
investigated for various diseases:

e Anticancer Agents: Substituted indole-2-carboxylates have been developed as potent
inhibitors of crucial cancer-related pathways, such as the EGFR and BRAF kinase pathways.
[3] The specific halogenation pattern of the title compound can enhance binding affinity and
selectivity for mutant forms of these enzymes.

» Antiviral Compounds: The indole nucleus is a key component in several antiviral drugs.
Specifically, indole-2-carboxylic acid derivatives have been designed and synthesized as
novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[17][18]

o Antiparasitic Agents: Indole-2-carboxamides have been identified through phenotypic
screening as having activity against Trypanosoma cruzi, the parasite that causes Chagas
disease.[19]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate.

o Hazard Classification: While specific toxicity data is not available, compounds of this class
are generally considered irritants. Based on similar molecules, it may cause skin and serious
eye irritation, as well as respiratory irritation.[20]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles, and a lab coat.[21] Operations should be conducted in a
well-ventilated fume hood to avoid inhalation of dust or vapors.[21]

o Storage: The compound should be stored in a tightly sealed container in a dry, well-
ventilated area, preferably under an inert atmosphere to ensure long-term stability.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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